- Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor, ACS Medicinal Chemistry Letters, 2015, 6(5), 584-589
Cas no 96022-77-4 (2-Chloro-6-methoxy-7-deazapurine)
96022-77-4 structure
Product Name:2-Chloro-6-methoxy-7-deazapurine
CAS 번호:96022-77-4
MF:C7H6ClN3O
메가와트:183.595039844513
CID:799997
PubChem ID:29976038
Update Time:2025-05-18
2-Chloro-6-methoxy-7-deazapurine 화학적 및 물리적 성질
이름 및 식별자
-
- 7H-Pyrrolo[2,3-d]pyrimidine,2-chloro-4-methoxy-
- 2-Chloro-6-methoxy-7-deazapurine
- 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
- 2-Chloro-4-methoxy-1H-pyrrolo[2,3-d]pyrimidine
- GFXPNNYTVBWDSO-UHFFFAOYSA-N
- FCH1199371
- 2-chloro-4-methoxy-3H-pyrrolo[2,3-d]pyrimidine
- 7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-4-methoxy-
- 1H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-4-methoxy- (9CI)
- 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (ACI)
- W-204135
- AKOS006329211
- CS-0045665
- D72080
- DTXSID50652518
- DB-239977
- AKOS030255713
- SCHEMBL16446295
- 96022-77-4
-
- 인치: 1S/C7H6ClN3O/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H,9,10,11)
- InChIKey: GFXPNNYTVBWDSO-UHFFFAOYSA-N
- 미소: ClC1N=C2C(C=CN2)=C(OC)N=1
계산된 속성
- 정밀분자량: 183.02000
- 동위원소 질량: 183.0199395g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 1
- 복잡도: 169
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 50.8
- 소수점 매개변수 계산 참조값(XlogP): 1.9
실험적 성질
- PSA: 50.80000
- LogP: 1.61990
2-Chloro-6-methoxy-7-deazapurine 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
?? ?? ??:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
2-Chloro-6-methoxy-7-deazapurine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM333358-100mg |
2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
96022-77-4 | 95%+ | 100mg |
$299 | 2021-08-18 | |
| Chemenu | CM333358-250mg |
2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
96022-77-4 | 95%+ | 250mg |
$499 | 2021-08-18 | |
| Chemenu | CM333358-1g |
2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
96022-77-4 | 95%+ | 1g |
$996 | 2021-08-18 | |
| TRC | C367950-100mg |
2-Chloro-6-methoxy-7-deazapurine |
96022-77-4 | 100mg |
$ 92.00 | 2023-09-08 | ||
| TRC | C367950-250mg |
2-Chloro-6-methoxy-7-deazapurine |
96022-77-4 | 250mg |
$ 132.00 | 2023-09-08 | ||
| TRC | C367950-500mg |
2-Chloro-6-methoxy-7-deazapurine |
96022-77-4 | 500mg |
$ 253.00 | 2023-09-08 | ||
| Apollo Scientific | OR510061-250mg |
2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
96022-77-4 | >95% | 250mg |
£260.00 | 2025-02-20 | |
| Chemenu | CM333358-100mg |
2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
96022-77-4 | 95%+ | 100mg |
$212 | 2024-07-18 | |
| Chemenu | CM333358-250mg |
2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
96022-77-4 | 95%+ | 250mg |
$354 | 2024-07-18 | |
| Chemenu | CM333358-1g |
2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
96022-77-4 | 95%+ | 1g |
$707 | 2024-07-18 |
2-Chloro-6-methoxy-7-deazapurine 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Methylamine Solvents: Methanol ; 1 h, rt → 70 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Water ; 5 h, reflux
참조
- Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors, Bioorganic & Medicinal Chemistry, 2014, 22(15), 3879-3886
합성 방법 3
반응 조건
1.1 Solvents: Methanol
참조
- 7-Deaza isosters of 2'-deoxyxanthosine and 2'-deoxyspongosine - synthesis via glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, Liebigs Annalen der Chemie, 1985, (2), 312-20
합성 방법 4
반응 조건
1.1 Solvents: Methanol ; 1 h, rt → 70 °C
참조
- LRRK2 inhibitors and methods of making and using the same, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Solvents: Methanol ; 6 h, reflux
1.2 Solvents: Water
1.3 Reagents: Acetic acid ; neutralized
1.2 Solvents: Water
1.3 Reagents: Acetic acid ; neutralized
참조
- Preparation of substituted condensed pyrimidine compounds as PDE4 inhibitors, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
참조
- Preparation of 7H-pyrrolo[2,3-d]pyrimidine compounds as DYRK1A inhibitors, World Intellectual Property Organization, , ,
2-Chloro-6-methoxy-7-deazapurine Raw materials
2-Chloro-6-methoxy-7-deazapurine Preparation Products
2-Chloro-6-methoxy-7-deazapurine 관련 문헌
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
96022-77-4 (2-Chloro-6-methoxy-7-deazapurine) 관련 제품
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
추천 공급업체
Shanghai Hongxiang Biomedical Technology Co., Ltd.
골드 회원
중국 공급자
대량
Hangzhou Cedareal Technology Co., Ltd.
골드 회원
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.
골드 회원
중국 공급자
대량
Amadis Chemical Company Limited
골드 회원
중국 공급자
시약